molecular formula C8H6NNaO3 B597019 Sodium 2-(2-aminophenyl)-2-oxoacetate CAS No. 17617-34-4

Sodium 2-(2-aminophenyl)-2-oxoacetate

Cat. No. B597019
CAS RN: 17617-34-4
M. Wt: 187.13
InChI Key: XCFAFIKPWWFZPL-UHFFFAOYSA-M
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Description

Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium N-(2-carboxyphenyl)glycine, is an amino acid derivative commonly used in the pharmaceutical and chemical industries1. It is a white crystalline powder, soluble in water, and stable at room temperature1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate. However, there are numerous methods for the synthesis of similar compounds, such as aminobenzylnaphthols and aminobenzothiazoles23. These methods often involve multicomponent reactions and can be adapted to synthesize a wide range of derivatives2.



Molecular Structure Analysis

The molecular structure of Sodium 2-(2-aminophenyl)-2-oxoacetate is not explicitly mentioned in the search results. However, the compound is likely to have a structure similar to other 2-aminophenyl derivatives2.



Chemical Reactions Analysis

Again, specific chemical reactions involving Sodium 2-(2-aminophenyl)-2-oxoacetate are not mentioned in the search results. However, 2-aminobenzothiazoles, which are structurally similar, have been shown to participate in a variety of chemical reactions3.



Physical And Chemical Properties Analysis

Sodium 2-(2-aminophenyl)-2-oxoacetate is a white crystalline powder that is soluble in water1. Other physical and chemical properties are not explicitly mentioned in the search results.


Scientific Research Applications

Safety And Hazards

The safety data sheet for a similar compound, 2-Aminophenol, indicates that it may cause an allergic skin reaction, is suspected of causing genetic defects, and is harmful if swallowed or inhaled5. However, the specific safety and hazards of Sodium 2-(2-aminophenyl)-2-oxoacetate are not mentioned in the search results.


Future Directions

The future directions for research on Sodium 2-(2-aminophenyl)-2-oxoacetate and similar compounds are not explicitly mentioned in the search results. However, there is a significant interest in the synthesis and pharmacological activities of phenoxy acetamide and its derivatives6. This suggests that there may be future research opportunities in the synthesis and application of Sodium 2-(2-aminophenyl)-2-oxoacetate and similar compounds.


Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

sodium;2-(2-aminophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFAFIKPWWFZPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743605
Record name Sodium (2-aminophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(2-aminophenyl)-2-oxoacetate

CAS RN

17617-34-4
Record name Sodium isatinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2-aminophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM ISATINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ON1IIE7ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
N Ramkumar, R Nagarajan - Tetrahedron Letters, 2014 - Elsevier
(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione can be prepared and converted by treatment with sodium hydroxide into 2-isonicotinoyl-1H-indole-3-carboxylic acid as a key …
Number of citations: 12 www.sciencedirect.com
P Qian, Z Zhou, L Wang, Z Wang, Z Wang… - The Journal of …, 2020 - ACS Publications
An intramolecular decarboxylative coupling reaction for the construction of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives was developed from readily available isatins and hydrazides by …
Number of citations: 8 pubs.acs.org
M Ibrahim-Ouali, F Dumur - ARKIVOC-Online Journal of Organic …, 2018 - hal.science
The pyrido[4,3-b]carbazole alkaloid, ellipticine, was attracting considerable interest for many years due to its pronounced antitumor activity. We review the most important achievements …
Number of citations: 7 hal.science
P Qian, J Liu, Y Zhang, Z Wang - The Journal of Organic …, 2021 - ACS Publications
A facile and direct electrocatalytic C–C bond cleavage/functionalization reaction of isatins was developed. With isatins as the amino-attached C1 sources, a variety of aminobenzoates, …
Number of citations: 5 pubs.acs.org
AK Mitra - Chemistry of Heterocyclic Compounds, 2022 - Springer
The present review aims at surveying literature on the synthesis, biological and photophysical activities, especially anticancer properties, of tetracyclic natural compound ellipticine (5,11-…
Number of citations: 4 link.springer.com

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